Dofetilid-d4

Übersicht

Beschreibung

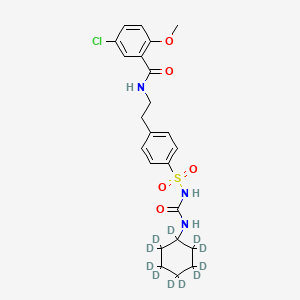

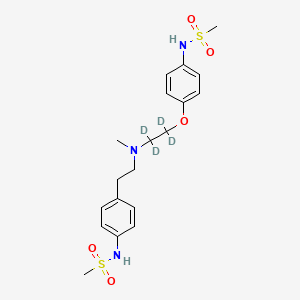

Dofetilid-d4 ist eine deuteriummarkierte Version von Dofetilid, einem Antiarrhythmikum der Klasse III. Es wird hauptsächlich in der wissenschaftlichen Forschung als interner Standard für die Quantifizierung von Dofetilid mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet. Dofetilid selbst wird zur Aufrechterhaltung des Sinusrhythmus bei Personen eingesetzt, die zu Vorhofflimmern und -flattern neigen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

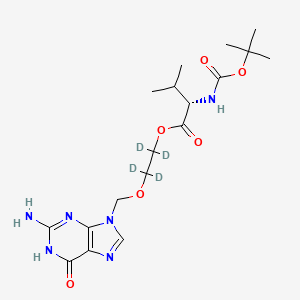

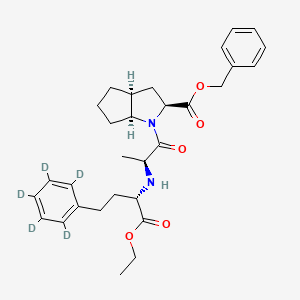

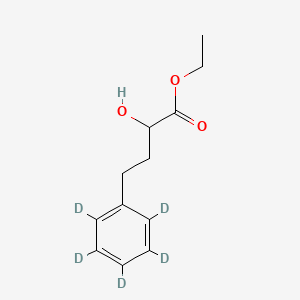

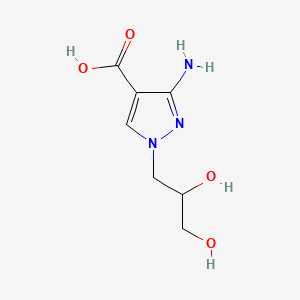

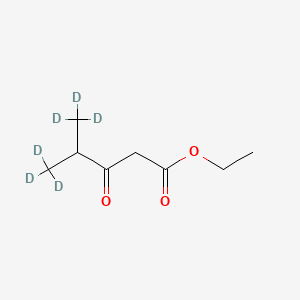

Die Herstellung von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Dofetilid-Molekül. Eine Methode umfasst die gemeinsame Reaktion von p-Nitrophenylethylaminhydrochlorid mit 4-(2-Chloroxethyl)nitrophenyl, gefolgt von Methylierung zur Bildung von N-[2-(4-Nitrophenoxy)ethyl]-4-nitrophenylethylamin. Dieser Zwischenstoff unterliegt konventionellen Reduktions- und Methylsulfonierungsreaktionen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound ähnelt der von Dofetilid, mit zusätzlichen Schritten zur Einführung von Deuterium. Der Prozess umfasst mehrere Schritte der Synthese, Reinigung und Qualitätskontrolle, um die Einarbeitung von Deuteriumatomen und die Gesamtreinheit der Verbindung zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Dofetilid-d4 wird in der wissenschaftlichen Forschung häufig für Folgendes verwendet:

Pharmakokinetische Studien: Als interner Standard bei der Quantifizierung von Dofetilid in biologischen Proben verwendet.

Arzneimittelstoffwechsel: Hilft beim Verständnis der Stoffwechselwege und der Auswirkungen der Deuteriummarkierung auf den Arzneimittelstoffwechsel.

Analytische Chemie: In der Entwicklung und Validierung analytischer Methoden zum Nachweis und zur Quantifizierung von Dofetilid verwendet

Wirkmechanismus

This compound wirkt, wie Dofetilid, durch selektive Blockierung der schnellen Komponente des verzögerten Gleichrichter-Auswärts-Kaliumstroms (I_Kr). Diese Wirkung verlängert die Refraktärzeit des Vorhofgewebes und macht es wirksam bei der Behandlung von Vorhofflimmern und -flattern. Zu den molekularen Zielstrukturen gehören die Kaliumkanäle in Herzmuskelzellen, die für die Aufrechterhaltung des Herzaktionspotenzials entscheidend sind .

Wirkmechanismus

Target of Action

Dofetilide-d4 primarily targets the rapid component of the delayed rectifier outward potassium current (I Kr) . This specific cardiac potassium channel plays a crucial role in the repolarization phase of the cardiac action potential .

Pharmacokinetics

The parent compound, dofetilide, has a bioavailability of 96% when administered orally . It also has a protein binding capacity of 60%-70% and an elimination half-life of 10 hours

Action Environment

It is known that various factors, such as other medications, can interact with dofetilide and potentially affect its action Therefore, it is reasonable to assume that similar interactions could occur with Dofetilide-d4

Biochemische Analyse

Biochemical Properties

Dofetilide-d4 plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The primary mechanism of action of Dofetilide-d4 involves selectively inhibiting the rapidly activating inward rectifying component of net delayed rectifier K+ current . This interaction significantly influences the biochemical reactions within the body .

Cellular Effects

Dofetilide-d4 exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Dofetilide-d4 is known to prolong cardiac action potential duration , which can have significant implications for cellular function and health.

Molecular Mechanism

The molecular mechanism of Dofetilide-d4 is primarily associated with its ability to exert effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The mechanism of action of Dofetilide-d4 involves the blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dofetilide-d4 change over time. Information regarding the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .

Dosage Effects in Animal Models

The effects of Dofetilide-d4 vary with different dosages in animal models. Studies have shown that Dofetilide-d4 was given intravenously at doses of 10 (D10) and 80 (D80) mg/kg to dogs with AF induced either after 7 days of RAP at 400 bpm or in the presence of CHF induced by rapid ventricular pacing .

Metabolic Pathways

Dofetilide-d4 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also influence metabolic flux or metabolite levels .

Transport and Distribution

Dofetilide-d4 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Dofetilide-d4 involves the incorporation of deuterium atoms into the Dofetilide molecule. One method includes the joint reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloro oxethyl)nitrophenyl, followed by methylation to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine. This intermediate undergoes conventional reduction and methylsulfonylation reactions .

Industrial Production Methods

The industrial production of Dofetilide-d4 is similar to that of Dofetilide, with additional steps to introduce deuterium. The process involves multiple steps of synthesis, purification, and quality control to ensure the incorporation of deuterium atoms and the overall purity of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dofetilid-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch eines Atoms oder einer Gruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach spezifischer Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Amiodaron: Ein weiteres Antiarrhythmikum der Klasse III mit breiteren Wirkungen auf mehrere Ionenkanäle.

Sotalol: Ein nicht selektiver Betablocker mit Antiarrhythmie-Eigenschaften der Klasse III.

Dronedarone: Ein Derivat von Amiodaron mit weniger Nebenwirkungen, aber ähnlichen Antiarrhythmie-Eigenschaften.

Einzigartigkeit

Dofetilid-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Studien ermöglicht. Im Gegensatz zu Amiodaron weist es keine Lungen- oder Hepatotoxizität auf, was es zu einer sichereren Alternative für die Langzeitanwendung macht .

Eigenschaften

IUPAC Name |

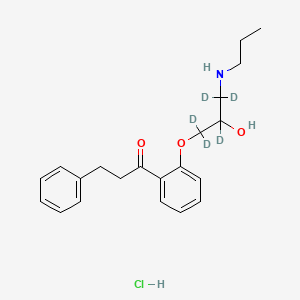

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTMWRCNAAVVAI-QZPARXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dofetilide D4 and why is it used in this research?

A1: Dofetilide D4 is a deuterated form of the drug Dofetilide. It serves as an internal standard in the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method described in the study []. Using a deuterated internal standard helps compensate for the matrix effect, a common challenge in mass spectrometry analysis where other components in the sample can interfere with the detection of the target analyte.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)